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Compound of Interest

Compound Name: YHO-13177

Cat. No.: B15613957 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacokinetic properties of

YHO-13177, a potent and specific inhibitor of the Breast Cancer Resistance Protein

(BCRP/ABCG2). The information is compiled from preclinical studies to serve as a resource for

researchers in oncology and drug development.

Core Concepts: Mechanism of Action
YHO-13177 is a novel acrylonitrile derivative designed to counteract multidrug resistance in

cancer cells. Its primary mechanism involves the targeted inhibition of BCRP (also known as

ABCG2), an ATP-binding cassette (ABC) transporter protein. Overexpression of BCRP in

cancer cells leads to the efflux of various chemotherapeutic agents, rendering them ineffective.

[1]

YHO-13177 exhibits a dual mechanism to reverse this resistance:

Direct Inhibition of Efflux: It rapidly increases the intracellular concentration of BCRP

substrate drugs by directly blocking the transporter's pumping function.[2]

Suppression of BCRP Protein Expression: Over a more extended period (greater than 24

hours), YHO-13177 also leads to a partial but significant reduction in the total amount of

BCRP protein in the cancer cells.[2]
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This dual action makes YHO-13177 a potent chemosensitizer in BCRP-overexpressing tumors.

The following diagram illustrates this mechanism.
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Caption: Dual mechanism of YHO-13177 on BCRP.

Preclinical Pharmacokinetics of YHO-13177
Due to its low water solubility, in vivo studies have primarily utilized YHO-13351, a water-

soluble prodrug that is rapidly and completely converted to YHO-13177 in mice. After

administration of YHO-13351, the prodrug itself is undetectable in plasma.

Plasma Concentration in Mice
The following table summarizes the peak plasma concentrations (Cmax) of YHO-13177
observed in ICR mice following a single administration of YHO-13351.
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Administration
Route

Prodrug Dose
(YHO-13351)

Active Drug (YHO-
13177) Cmax

Sustained
Concentration
(Oral)

Intravenous (i.v.) 31 mg/kg 19.7 µmol/L Not Applicable

Oral (p.o.) 117 mg/kg 27.3 µmol/L
> 1.0 µmol/L for at

least 8 hours

Bioavailability
The oral bioavailability of YHO-13351 in mice is high, demonstrating good absorption from the

gastrointestinal tract.

Compound Bioavailability

YHO-13351 86.5%

Signaling Pathways in BCRP Regulation
While the precise mechanism by which YHO-13177 suppresses BCRP protein expression has

not been fully elucidated, it is known to occur without a corresponding decrease in BCRP

mRNA levels, suggesting a post-transcriptional or post-translational mechanism. The primary

pathways known to regulate BCRP expression and stability are potential targets for YHO-
13177's action. The PI3K/Akt pathway is a significant regulator of BCRP expression, and BCRP

is known to undergo proteasomal degradation.[3][4][5][6][7][8] It is hypothesized that YHO-
13177 may accelerate the turnover of the BCRP protein, possibly by influencing these

pathways.[9]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.benchchem.com/product/b15613957?utm_src=pdf-body
https://www.benchchem.com/product/b15613957?utm_src=pdf-body
https://www.benchchem.com/product/b15613957?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3945754/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.628690/full
https://pubmed.ncbi.nlm.nih.gov/30664164/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6365707/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3777471/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4475655/
https://www.benchchem.com/product/b15613957?utm_src=pdf-body
https://www.benchchem.com/product/b15613957?utm_src=pdf-body
https://aacrjournals.org/mct/article/10/7/1252/90991/Novel-Acrylonitrile-Derivatives-YHO-13177-and-YHO
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15613957?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Regulatory Pathways of BCRP
PI3K

Akt

Activates

ABCG2 Gene

Promotes
Transcription

Ubiquitin-Proteasome
System

BCRP Protein

Degradation

Expression

YHO-13177
(Hypothesized Action)

May Accelerate
Degradation

Click to download full resolution via product page

Caption: Hypothesized influence of YHO-13177 on BCRP regulation.
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Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below

are representative protocols for the key assays used to characterize the pharmacokinetics and

mechanism of action of YHO-13177.

In Vivo Pharmacokinetic Study Workflow
This workflow outlines the key steps in determining the plasma concentration of YHO-13177 in

a murine model after administration of its prodrug, YHO-13351.
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Caption: Workflow for in vivo pharmacokinetic analysis.
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Detailed Protocol Steps:

Animal Model: Utilize male ICR mice.

Drug Administration:

For intravenous (i.v.) administration, dissolve YHO-13351 in saline and inject via the tail

vein.

For oral (p.o.) administration, dissolve YHO-13351 in distilled water and administer by

gavage.

Sample Collection: At predetermined time points post-administration, collect blood via

cardiac puncture into heparinized syringes.

Plasma Separation: Centrifuge the blood samples to separate the plasma.

Sample Preparation: Precipitate plasma proteins and extract YHO-13177.

Quantification: Analyze the extracts using an ultra-performance liquid chromatography

(UPLC) system.

Column: Acquity UPLC HSS T3 (1.8 µm, 2.1 × 50 mm).

Mobile Phase: A gradient of 10 mmol/L ammonium acetate (A) and methanol (B).

Detection: Monitor eluate at 435 nm.

Data Analysis: Plot plasma concentration versus time to determine pharmacokinetic

parameters.

Western Blotting for BCRP Protein Expression
This protocol details the steps to assess the effect of YHO-13177 on BCRP protein levels in

cancer cell lines.

Cell Culture and Treatment: Culture BCRP-overexpressing cells (e.g., HCT116/BCRP) and

their parental counterparts. Treat cells with varying concentrations of YHO-13177 (e.g., 0.01
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to 1 µmol/L) for a specified duration (e.g., 96 hours).[10]

Cell Lysis: Wash cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA

buffer) containing protease inhibitors.

Protein Quantification: Determine the total protein concentration of the lysates using a

standard assay (e.g., BCA assay).

SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a polyacrylamide gel.

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in

TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for

BCRP/ABCG2 overnight at 4°C. Also, probe for a loading control protein (e.g., α-tubulin or

GAPDH) to ensure equal protein loading.

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish

peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate

and image the blot.

Densitometry: Quantify the band intensities to determine the relative expression of BCRP

protein.

Flow Cytometry for Intracellular Drug Accumulation
This protocol is used to measure the ability of YHO-13177 to inhibit BCRP's efflux function,

using a fluorescent BCRP substrate like Hoechst 33342.

Cell Preparation: Harvest BCRP-overexpressing and parental cells and resuspend them in a

suitable buffer (e.g., PBS with 2% FBS).
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Treatment: Incubate the cells with or without YHO-13177 at various concentrations for a

short period (e.g., 30 minutes).

Substrate Loading: Add the fluorescent BCRP substrate (e.g., Hoechst 33342) to the cell

suspension and incubate in the dark at room temperature.

Washing: Stop the reaction by washing the cells with ice-cold buffer to remove the

extracellular substrate.

Flow Cytometric Analysis: Analyze the cells on a flow cytometer, measuring the fluorescence

intensity of the intracellular substrate. An increase in fluorescence in the YHO-13177-treated

cells compared to the untreated control indicates inhibition of BCRP-mediated efflux.

Developmental Status and Future Outlook
As of late 2023, Yakult Honsha, the company that developed YHO-13177, announced a

strategic shift to divest its oncology portfolio and cease new cancer drug development to focus

on microbiome research.[11][12] Searches of clinical trial registries have not identified any

clinical studies for YHO-13177 or its prodrug YHO-13351. This information strongly suggests

that the clinical development of these compounds has been discontinued.

Despite the halt in its clinical progression, the preclinical data on YHO-13177 provide a

valuable case study for the development of BCRP inhibitors. The dual mechanism of action and

the successful use of a prodrug strategy to overcome solubility issues represent important

considerations for future research in overcoming multidrug resistance in cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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